molecular formula C4H5BrClNO B12209539 2-Bromo-5-methyloxazole hydrochloride

2-Bromo-5-methyloxazole hydrochloride

Cat. No.: B12209539
M. Wt: 198.44 g/mol
InChI Key: LFQNZZPRUCGRQI-UHFFFAOYSA-N
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Description

2-Bromo-5-methyloxazole hydrochloride is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 5-position of the oxazole ring. This compound is a pale yellow solid that is soluble in organic solvents such as chloroform and methanol. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyloxazole hydrochloride typically involves the bromination of 5-methyloxazole. One common method is the reaction of 5-methyloxazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyloxazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methyloxazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

Major Products Formed

    Nucleophilic Substitution: Substituted oxazoles with various functional groups.

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: 5-Methyloxazole.

Scientific Research Applications

2-Bromo-5-methyloxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyloxazole hydrochloride involves its interaction with specific molecular targets. The bromine atom at the 2-position makes the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. These reactions can modify the structure of biological molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methyl-1,3-oxazole: Similar in structure but lacks the hydrochloride group.

    5-Methyl-2-oxazoline: Contains a similar oxazole ring but with different substituents.

    2-Bromo-4-methylthiazole: Another heterocyclic compound with a bromine atom but in a thiazole ring.

Uniqueness

2-Bromo-5-methyloxazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C4H5BrClNO

Molecular Weight

198.44 g/mol

IUPAC Name

2-bromo-5-methyl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C4H4BrNO.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3;1H

InChI Key

LFQNZZPRUCGRQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)Br.Cl

Origin of Product

United States

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